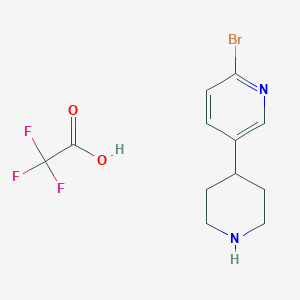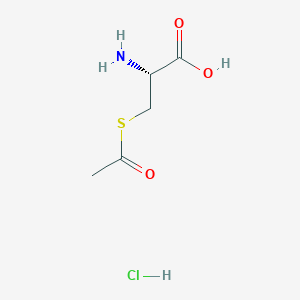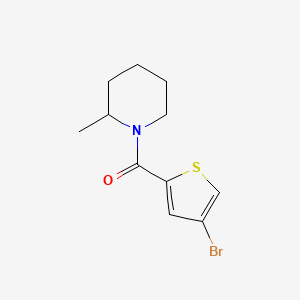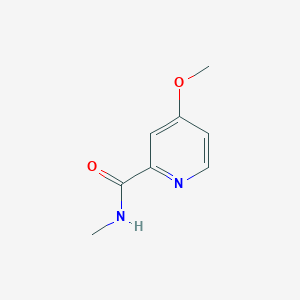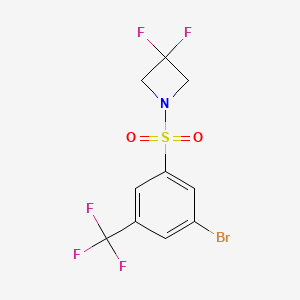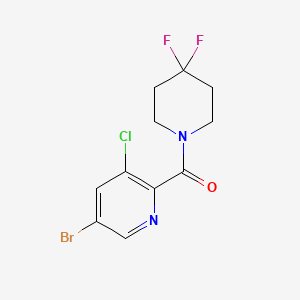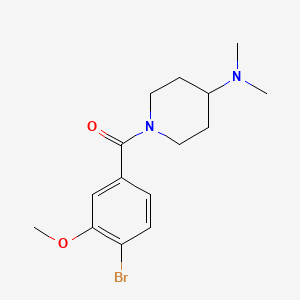
(4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound featuring a brominated aromatic ring, a methoxy group, and a piperidine ring with a dimethylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multiple steps:
Bromination: The starting material, 3-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 4-bromo-3-methoxyphenol.
Formation of the Methanone: The brominated phenol is then reacted with a suitable acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine to form the methanone intermediate.
Piperidine Substitution: The final step involves the nucleophilic substitution of the methanone intermediate with 4-(dimethylamino)piperidine under basic conditions, often using a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.
Reduction: (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is studied for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, suggesting possible applications in developing new drugs for neurological disorders, pain management, and other therapeutic areas.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of dyes, polymers, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism by which (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in neurotransmission, inflammation, or cell signaling.
相似化合物的比较
Similar Compounds
- (4-Bromo-3-methoxyphenyl)(4-methylpiperidin-1-yl)methanone
- (4-Bromo-3-methoxyphenyl)(4-ethylpiperidin-1-yl)methanone
- (4-Bromo-3-methoxyphenyl)(4-phenylpiperidin-1-yl)methanone
Uniqueness
Compared to its analogs, (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is unique due to the presence of the dimethylamino group on the piperidine ring. This structural feature can significantly influence its pharmacokinetic properties, such as solubility, permeability, and metabolic stability, potentially enhancing its efficacy and safety profile in therapeutic applications.
属性
IUPAC Name |
(4-bromo-3-methoxyphenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-17(2)12-6-8-18(9-7-12)15(19)11-4-5-13(16)14(10-11)20-3/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKDCRSGOIYELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
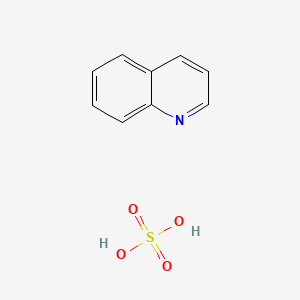
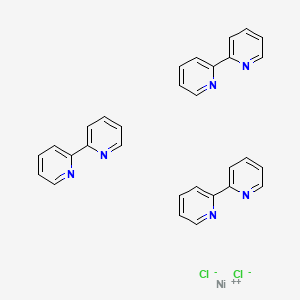
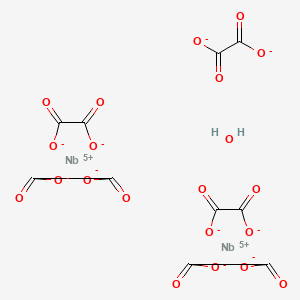
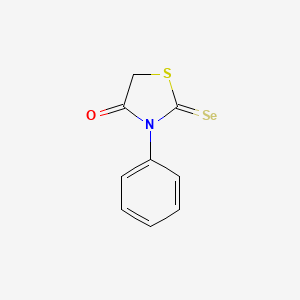

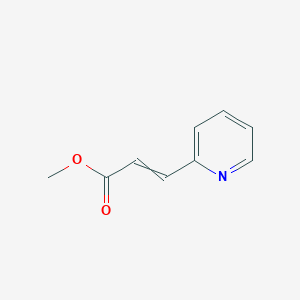
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)
